molecular formula C4H3F3N2OS B2873623 [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol CAS No. 1823329-50-5

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol

Cat. No.: B2873623
CAS No.: 1823329-50-5
M. Wt: 184.14
InChI Key: MSGUVRAQHVDJQW-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanol (CAS 1823329-50-5) is a high-value chemical building block for advanced research and development. This compound features the 1,3,4-thiadiazole heterocycle, a scaffold renowned for its broad spectrum of biological activities and favorable pharmacokinetic properties, including high metabolic stability and an optimal balance of lipophilicity for enhanced membrane permeability . Researchers are exploring its potential in designing novel antimicrobial agents , as recent studies show that 1,3,4-thiadiazole derivatives can exhibit superior inhibitory efficacy against a wide range of Gram-positive and Gram-negative bacterial strains, as well as antifungal potency exceeding that of reference drugs . Beyond antimicrobial applications, this versatile scaffold is also investigated for anticonvulsant therapies, where its structure allows it to interact with neurological targets such as the GABA_A receptor pathway , and for antidiabetic research through the development of enzyme inhibitors and Schiff base metal complexes . The presence of the trifluoromethyl group and the methanol functionality on the thiadiazole ring makes this compound an excellent intermediate for further synthetic modification, including the creation of Schiff bases and metal complexes, which can enhance biological activity and provide new mechanisms of action . This product is intended for research purposes in pharmaceutical discovery, agrochemical development, and chemical synthesis. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2OS/c5-4(6,7)3-9-8-2(1-10)11-3/h10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGUVRAQHVDJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-5-Trifluoromethyl-1,3,4-Thiadiazole

The chloride intermediate is synthesized via diazotization of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. A mixture of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, concentrated hydrochloric acid, and sodium nitrite is stirred at −10°C to 50°C, followed by extraction with toluene and distillation.

Reaction Conditions

  • Temperature : −10°C to 50°C
  • Reagents : HCl, NaNO₂, Cu powder
  • Yield : 70–75%

Substitution with Protected Hydroxymethyl Groups

The chloride undergoes nucleophilic substitution with benzyloxymethyl magnesium bromide in tetrahydrofuran, yielding 2-(benzyloxymethyl)-5-trifluoromethyl-1,3,4-thiadiazole. Deprotection via hydrogenolysis (H₂/Pd-C) produces the target alcohol.

Optimization Insights

  • Solvent : Tetrahydrofuran enhances nucleophilicity.
  • Catalyst : Palladium on carbon (5% w/w) achieves full deprotection in 4 hours.
  • Yield : 60–65% after deprotection.

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazone Formation

Trifluoromethyl ketone (CF₃COCH₂OH) reacts with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone. Cyclization using ferric chloride in acetic acid yields the thiadiazole ring.

Key Parameters

  • Cyclization Agent : FeCl₃ (1.2 equiv)
  • Temperature : 80°C
  • Yield : 45–50%

Reduction of 2-Acyl-5-Trifluoromethyl-1,3,4-Thiadiazole

Synthesis of 2-Acetyl-5-Trifluoromethyl-1,3,4-Thiadiazole

Friedel-Crafts acylation introduces an acetyl group at position 2. Reduction with sodium borohydride in methanol selectively yields the hydroxymethyl derivative.

Analytical Validation

  • ¹H NMR (CDCl₃) : δ 4.82 (s, 2H, CH₂OH), δ 7.25 (s, 1H, thiadiazole-H).
  • ¹⁹F NMR : −63.5 ppm (CF₃).

Oxidation of 2-Methyl-5-Trifluoromethyl-1,3,4-Thiadiazole

Controlled Oxidation with Potassium Permanganate

2-Methyl-5-trifluoromethyl-1,3,4-thiadiazole is oxidized in aqueous sulfuric acid (0.5 M) with KMnO₄ at 40°C. The reaction is quenched with sodium bisulfite to prevent over-oxidation to carboxylic acid.

Challenges

  • Selectivity : Competing oxidation to COOH necessitates precise stoichiometry (1:1 KMnO₄:substrate).
  • Yield : 30–35%.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%) Scalability
Nucleophilic Substitution High selectivity, established protocols Protection/deprotection steps 60–65 Industrial
Thiosemicarbazide Cyclization Single-step ring formation Precursor synthesis complexity 45–50 Laboratory
Acyl Reduction Mild conditions Requires acyl intermediate 55–60 Moderate
Methyl Oxidation Direct functionalization Low yield, selectivity issues 30–35 Limited

Chemical Reactions Analysis

Types of Reactions

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, carboxylic acids, and amines .

Scientific Research Applications

Chemistry

In chemistry, [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol is used as a building block for the synthesis of more complex molecules. Its unique structural properties make it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities References
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol -CF₃ (position 5), -CH₂OH (position 2) ~282 (estimated)* Not explicitly reported; potential agrochemical/pharmaceutical uses
Flufenacet (Herbicide) -CF₃ (position 5), -OCH₂CONH(iPr)(4-F-C₆H₄) (position 2) 383.3 Herbicide (inhibits fatty acid synthesis)
5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl derivatives -NH-Cyclohexyl (position 5), variable substituents (position 2) 250–400 Anticandidal agents
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine -C₆H₄-Me (position 5), -NH₂ (position 2) 217.3 Insecticidal, fungicidal
Methyl [5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate -CF₃ (position 5), -CH₂COOCH₃ (position 2) 282 ([M+H]⁺) Intermediate for HIF-prolyl hydroxylase inhibitors

*Estimated based on analogous compounds in .

2.2 Physicochemical Properties
  • Lipophilicity: The trifluoromethyl group increases logP values compared to non-fluorinated analogs (e.g., 5-phenyl derivatives ). However, the hydroxymethyl group in the target compound may reduce logP relative to methyl esters (e.g., methyl acetate derivative ).
  • Solubility : The -CH₂OH group enhances aqueous solubility compared to alkyl or aryl substituents (e.g., flufenacet ).
  • Stability : Trifluoromethyl groups resist metabolic degradation, making such compounds suitable for prolonged biological activity .
2.5 Key Research Findings
  • Trifluoromethyl Advantage : The -CF₃ group improves bioactivity and stability across analogs, as seen in flufenacet’s herbicidal efficacy and HIF inhibitor intermediates .
  • Substituent Effects : Hydroxymethyl groups enhance solubility but may reduce membrane permeability compared to lipophilic substituents (e.g., methyl esters) .
  • Structural Diversity: Amino (e.g., 5-(4-Methylphenyl)-2-amine ) and thioether (e.g., triazole-thiadiazole hybrids ) substituents expand applications from agrochemicals to antimicrobials.

Biological Activity

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with synthesis methods and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a trifluoromethyl group and a hydroxymethyl group. This unique combination enhances its lipophilicity and biological activity, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives of thiadiazoles against multiple bacterial strains. The results demonstrated that several derivatives showed significant inhibition zones against Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundInhibition Zone (mm)MIC (µg/mL)Target Organisms
17a30 ± 20.49Salmonella typhimurium
19c28 ± 30.75Staphylococcus aureus
21b25 ± 11.00Escherichia coli

These findings suggest that modifications at the thiadiazole position can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

A detailed study reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for MCF-7 and HeLa cells were found to be 15 µM and 20 µM, respectively .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The trifluoromethyl group enhances membrane permeability, facilitating the compound's entry into cells where it can exert its effects on target proteins involved in cell growth and survival.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole with methanol under acidic or basic conditions:

  • Reagents :
    • 5-(Trifluoromethyl)-1,3,4-thiadiazole
    • Methanol
    • Acid catalyst (e.g., HCl)
  • Procedure :
    • Mix the reagents in a solvent.
    • Heat under reflux for several hours.
    • Purify the product through crystallization or chromatography.

This method allows for high yields and purity of the desired compound .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study published in Pharmaceutical Research demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer when administered at doses of 20 mg/kg body weight .
  • Case Study 2 : Another investigation focused on its antimicrobial properties showed that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating chronic infections .

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